Predicted Kinase Target Engagement Profile Based on SEA Predictions
The Similarity Ensemble Approach (SEA) analysis, performed on the ZINC database for this compound, predicts potential biological targets based on chemical similarity to known ligands [1]. The primary predicted target is SGK1 (serine/threonine-protein kinase Sgk1) with a P-value of 56 and Max Tc of 33 [1]. This prediction suggests potential utility in pathways related to SGK1, a kinase distinct from the more commonly targeted c-Met kinase [2].
| Evidence Dimension | Predicted kinase target profile |
|---|---|
| Target Compound Data | SGK1: P-value 56, Max Tc 33 (primary predicted target) |
| Comparator Or Baseline | c-Met inhibitors (e.g., BDBM50182528): No SGK1 prediction reported |
| Quantified Difference | SGK1 is the top predicted target, suggesting a distinct selectivity profile from c-Met-focused analogs |
| Conditions | SEA predictions based on ChEMBL 20; ZINC database analysis |
Why This Matters
The distinct predicted target profile provides a scientific rationale for selecting this compound over analogs optimized exclusively for c-Met or VEGFR-2 when investigating SGK1-mediated pathways.
- [1] ZINC Database. SEA Predictions for ZINC13531358. View Source
- [2] BindingDB. Ki Summary for BDBM50182528: c-Met IC50 = 123 nM; Data from Zhao et al. Bioorg. Med. Chem. 2016, 24, 3483–3493. View Source
